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1,3-Dithiepane, 2-methylene-

Cat. No.: B14612381
CAS No.: 56963-01-0
M. Wt: 146.3 g/mol
InChI Key: FHXKZFXIDYAEKS-UHFFFAOYSA-N
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Description

Contextualization within Seven-Membered Sulfur Heterocycles

Seven-membered heterocyclic rings are of significant interest due to their presence in a variety of biologically active compounds and their unique conformational properties. numberanalytics.com The incorporation of sulfur atoms into these rings introduces specific electronic and steric features that influence their reactivity and potential applications.

The 1,3-dithiepane (B1616759) ring is a seven-membered heterocycle characterized by the presence of two sulfur atoms at the 1 and 3 positions. This structural motif is an extension of the well-studied 1,3-dithiane (B146892) system, which is a six-membered ring. wikipedia.org 1,3-Dithianes are widely recognized as versatile protecting groups for carbonyl compounds and as precursors to umpolung (reactivity-inverted) synthons. organic-chemistry.orgscribd.com The 1,3-dithiepane system, with its larger and more flexible seven-membered ring, offers a different conformational landscape, which can influence its reactivity and the stereochemical outcomes of its reactions. The synthesis of 1,3-dithianes and related structures often involves the reaction of a carbonyl compound or its equivalent with a dithiol, such as 1,3-propanedithiol (B87085) or 1,4-butanedithiol, in the presence of an acid catalyst. organic-chemistry.orgscribd.com

Research Trajectory of 1,3-Dithiepane, 2-methylene- and Related Cyclic Ketene (B1206846) Dithioacetals (CKDTAs)

1,3-Dithiepane, 2-methylene- belongs to the broader class of compounds known as cyclic ketene dithioacetals (CKDTAs). Ketene dithioacetals, in general, are highly versatile intermediates in organic synthesis. nih.gov They serve as valuable building blocks for the construction of a wide array of carbocyclic and heterocyclic systems. researchgate.net The chemistry of ketene dithioacetals has been the subject of extensive research, leading to the development of new synthetic methodologies. nih.gov

Cyclic ketene acetals (CKAs), including the oxygen-containing analog 2-methylene-1,3-dioxepane (B1205776), have been investigated for their ability to undergo radical ring-opening polymerization. bath.ac.ukchemicalbook.comnih.gov This process allows for the introduction of ester functionalities into polymer backbones, leading to the synthesis of degradable polymers. chemicalbook.comresearchgate.net The reactivity of these monomers in copolymerization reactions has also been a subject of study. nih.govresearchgate.net While the focus has often been on the oxygen-containing analogs, the principles of ring-opening polymerization and the synthetic utility of the exocyclic methylene (B1212753) group are relevant to the study of 1,3-Dithiepane, 2-methylene-. Research into the synthesis and reactivity of this specific sulfur-containing heterocycle contributes to the broader understanding of seven-membered rings and the versatile chemistry of ketene dithioacetals. acs.org

Chemical and Physical Properties of 1,3-Dithiepane, 2-methylene-

The fundamental properties of a molecule dictate its behavior in chemical reactions and its potential applications. For 1,3-Dithiepane, 2-methylene-, its characteristics are defined by its unique molecular structure.

PropertyValueSource
Molecular Formula C6H10S2N/A
IUPAC Name 2-methylidene-1,3-dithiepaneN/A
Molar Mass 146.28 g/mol N/A
CAS Number 5903-95-7N/A

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10S2 B14612381 1,3-Dithiepane, 2-methylene- CAS No. 56963-01-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

56963-01-0

Molecular Formula

C6H10S2

Molecular Weight

146.3 g/mol

IUPAC Name

2-methylidene-1,3-dithiepane

InChI

InChI=1S/C6H10S2/c1-6-7-4-2-3-5-8-6/h1-5H2

InChI Key

FHXKZFXIDYAEKS-UHFFFAOYSA-N

Canonical SMILES

C=C1SCCCCS1

Origin of Product

United States

Synthetic Methodologies for 1,3 Dithiepane, 2 Methylene

Strategies for Dithiepane Ring Construction

The formation of the seven-membered dithiepane ring is a key step that can be achieved through several synthetic routes. The most common methods involve the formation of thioacetal linkages to create the heterocyclic structure.

The most direct method for constructing the 1,3-dithiepane (B1616759) ring is through the thioacetalization of a suitable carbonyl compound or its equivalent with 1,4-butanedithiol. nih.govorganic-chemistry.org This reaction involves the condensation of the dithiol with an electrophilic carbon atom, typically from an aldehyde, ketone, or a gem-dihalide, under acidic conditions. organic-chemistry.org

The reaction of 1,4-butanedithiol with a carbonyl compound, such as formaldehyde or its synthetic equivalent, in the presence of a Brønsted or Lewis acid catalyst, yields the 1,3-dithiepane ring. organic-chemistry.org A variety of catalysts can be employed to promote this transformation, each offering different advantages in terms of reaction conditions and yields.

Catalyst TypeExamplesReaction ConditionsReference
Brønsted Acidsp-Toluenesulfonic acid, Tungstophosphoric acidSolvent-free or in organic solvents nrochemistry.com
Lewis AcidsYttrium triflate, Hafnium triflate, LiBrMild, solvent-free, or aqueous conditions nrochemistry.com
OtherIodineMild conditions organic-chemistry.org

This method is widely applicable for the formation of thioacetals and can be adapted for the synthesis of the seven-membered 1,3-dithiepane system. nrochemistry.com

Ring enlargement strategies offer a powerful, though less direct, method for the synthesis of medium-sized sulfur heterocycles like 1,3-dithiepane. alfa-chemistry.com These approaches typically start with a smaller, more readily available cyclic precursor and expand the ring to the desired seven-membered system.

One such conceptual approach involves a one-carbon ring expansion. For instance, a method for the ring expansion of cycloalkanones to conjugated cycloalkenones has been described, which involves the cyclopropanation of a silyl enol ether followed by an iron(III) chloride-induced ring opening. semanticscholar.org A similar strategy could potentially be adapted for sulfur heterocycles, starting from a six-membered 1,3-dithiane (B146892) derivative to construct a seven-membered ring.

Another related example is the ring expansion of 1,3-dithiolans and 1,3-dithianes to dihydro-1,4-dithiins and dihydro-1,4-dithiepins, respectively, using phenylselenyl chloride. wikipedia.org While this specific reaction yields a 1,4-dithiepin, it demonstrates the feasibility of expanding smaller sulfur-containing rings to seven-membered systems.

Introduction of the Exocyclic Methylene (B1212753) Moiety

Once the 1,3-dithiepane ring is formed, the next critical step is the introduction of the exocyclic methylene group at the C2 position. This can be accomplished either by direct conversion of a C2-carbonyl group or through the transformation of other precursor functional groups.

The most common strategy for introducing a methylene group is the olefination of a ketone. In this context, the synthesis of 1,3-Dithiepane, 2-methylene- would proceed via the precursor 1,3-dithiepan-2-one. This ketone can be reacted with various methylenating agents.

The Wittig reaction is a widely used method for converting ketones to alkenes. mdpi.com It involves the reaction of an aldehyde or ketone with a phosphonium ylide, such as methylenetriphenylphosphorane (Ph₃P=CH₂). mdpi.com The driving force for this reaction is the formation of the highly stable triphenylphosphine oxide. nih.gov

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses phosphonate-stabilized carbanions. wikipedia.org These carbanions are generally more nucleophilic than the corresponding phosphorus ylides and react readily with aldehydes and ketones. orgsyn.org The HWE reaction typically favors the formation of (E)-alkenes, although for a terminal methylene group, this is not a factor. nrochemistry.comwikipedia.org A significant advantage of the HWE reaction is that the dialkylphosphate byproduct is water-soluble, simplifying purification. alfa-chemistry.com

Olefination ReactionReagentKey FeaturesReference
Wittig ReactionPhosphonium Ylide (e.g., Ph₃P=CH₂)Widely applicable; forms a stable phosphine oxide byproduct. mdpi.comnih.gov
Horner-Wadsworth-EmmonsPhosphonate CarbanionMore nucleophilic reagent; water-soluble byproduct simplifies workup. alfa-chemistry.comwikipedia.org

An alternative to direct olefination is the introduction of the methylene group via an elimination reaction from a suitable C2-substituted 1,3-dithiepane precursor. This strategy is analogous to the synthesis of 2-methylene-1,3-dioxepane (B1205776), which proceeds through a 2-(bromomethyl)-1,3-dioxepane intermediate. organic-chemistry.org

This synthetic route for the dithiepane analogue would likely involve two steps:

Formation of a precursor: Synthesis of a 2-substituted 1,3-dithiepane where the substituent is a good leaving group. A common precursor is a 2-(hydroxymethyl)-1,3-dithiepane, which can be synthesized by the reduction of the corresponding 2-carbaldehyde or by other methods.

Elimination: The hydroxyl group of the 2-(hydroxymethyl)-1,3-dithiepane is first converted into a better leaving group, such as a tosylate, mesylate, or a halide. Subsequent treatment with a strong, non-nucleophilic base would induce an E2 elimination reaction to form the desired exocyclic double bond. nih.govnih.gov

This approach avoids the direct use of potentially sensitive organometallic olefination reagents.

Chemo- and Regioselective Synthesis of Substituted 1,3-Dithiepane, 2-methylene- Analogues

The synthesis of substituted analogues of 1,3-Dithiepane, 2-methylene- requires careful control of chemo- and regioselectivity. This involves selectively reacting one functional group in the presence of others (chemoselectivity) and controlling the position of new substituents (regioselectivity).

The core structure of 1,3-Dithiepane, 2-methylene- is a ketene (B1206846) dithioacetal. The reactivity of ketene dithioacetals provides opportunities for selective functionalization. The double bond is electron-rich and can react with electrophiles. Furthermore, the protons on the carbon atoms adjacent to the sulfur atoms (at the C4 and C7 positions) can potentially be deprotonated to form anions, which can then react with electrophiles.

Controlling the regioselectivity of such reactions can be challenging. For example, in the alkylation of related cyclic dione systems, the choice of base and reaction conditions is critical to favor C-alkylation over O-alkylation. researchgate.net Similar principles would apply to the selective functionalization of the 1,3-Dithiepane, 2-methylene- scaffold. The development of chemo- and regioselective methods for the synthesis of polysubstituted sulfur heterocycles, such as 2-aminothiophenes, often relies on carefully chosen reaction conditions and substrates to direct the outcome of the reaction. organic-chemistry.org While specific documented examples for the selective synthesis of substituted 1,3-Dithiepane, 2-methylene- analogues are not prevalent, the established principles of controlling selectivity in the synthesis of other complex heterocycles would be the guiding strategies.

Chemical Reactivity and Mechanistic Studies of 1,3 Dithiepane, 2 Methylene

Polymerization Behavior

The polymerization of 2-methylene-1,3-dithiepane has been explored to understand its potential as a monomer for producing polymers with sulfur atoms in the backbone.

Investigation of Homopolymerization Characteristics

The homopolymerization of 2-methylene-1,3-dithiepane has been reported to be unsuccessful under the investigated conditions. The reasons for this lack of homopolymerizability have not been fully elucidated in the available literature.

Radical Ring-Opening Copolymerization (rROP) Potential with Vinyl Monomers

Quantum chemical methods have been employed to study the role of 2-methylene-1,3-dithiepane, also referred to as S-CKA7 in some literature, in the radical polymerization of vinyl chloride. These theoretical studies provide insight into its potential for radical ring-opening copolymerization (rROP).

The calculations, performed at the M06-2X/6-31+G(d) level, indicate that sulfur-containing cyclic ketene (B1206846) acetals (S-CKAs) like 2-methylene-1,3-dithiepane generally undergo minimal to no ring-opening. Instead, they tend to form block copolymers, primarily through the homopolymerization of the S-CKA and a ring-retaining polymerization step.

Among the studied S-CKAs, which also included 2-methylene-1,3-dithiolane (B1609977) (S-CKA5) and 2-methylene-1,3-dithiane (S-CKA6), 2-methylene-1,3-dithiepane was identified as the most disposed to undergo a ring-opening reaction to incorporate dithioate linkages into the polymer backbone. However, a significant finding is that this radical ring-opening process is highly reversible for all the S-CKAs, including 2-methylene-1,3-dithiepane. This reversibility likely contributes to the observed low degree of ring-opening in copolymerization with vinyl monomers.

Table 1: Theoretical Polymerization Behavior of 2-methylene-1,3-dithiepane (S-CKA7) in Radical Copolymerization with Vinyl Chloride

FeatureFindingCitation
Ring-Opening Prone to ring-opening reaction to insert dithioate links.
Reversibility The radical ring-opening is strongly reversible.
Copolymer Structure Tends to form block copolymers with minimal ring-opening.
Primary Mechanism Homopolymerization of S-CKA and ring-retaining steps are dominant.

Kinetics and Reactivity Ratio Determination in Copolymer Systems

Specific experimental data on the kinetics and the determination of reactivity ratios for the copolymerization of 1,3-Dithiepane (B1616759), 2-methylene- with vinyl monomers are not extensively available in the reviewed literature. The challenges associated with its polymerization, as noted in theoretical studies, may have limited extensive kinetic investigations.

For context, studies on the copolymerization of a related oxygen-containing cyclic ketene acetal (B89532), 2-methylene-1,3-dioxepane (B1205776) (MDO), with vinyl acetate (B1210297) (VAc) have been conducted. In a photo-induced cobalt-mediated radical polymerization, the reactivity ratios were determined to be rMDO = 0.14 and rVAc = 1.89. This indicates that the vinyl acetate radical adds to another vinyl acetate monomer much faster than it adds to MDO, and the MDO radical adds to vinyl acetate faster than it adds to another MDO monomer. It is important to note that these values are for an analogous oxygen-containing heterocycle and not for 1,3-Dithiepane, 2-methylene-.

Cycloaddition Reactions Involving the Exocyclic Methylene (B1212753) Group

The exocyclic double bond in 2-methylene-1,3-dithiepane presents a site for potential cycloaddition reactions,

Rearrangement Pathways of 1,3-Dithiepane, 2-methylene-

The heterocyclic framework of 1,3-dithiepane, 2-methylene- and related structures is susceptible to various rearrangement reactions, leading to the formation of larger and more complex sulfur-containing rings. These transformations are often initiated by bases or involve the generation of ylide intermediates, paving the way for diverse synthetic applications.

Base-Mediated Ring Expansion Reactions

Base-mediated rearrangements represent a significant pathway for the ring expansion of dithiane and dithiepane derivatives. For instance, propargylamines bearing a 7-membered 1,3-dithiepane ring can undergo rearrangement to yield 10-membered S,S-heterocycles. acs.org This transformation is analogous to the base-mediated ring expansion of 1,3-dithianyl-substituted propargylamines, which results in 9-membered dithionine derivatives. acs.org The reaction is typically carried out under mild conditions using a base like potassium tert-butoxide (KOtBu) in a solvent such as dimethylformamide (DMF). acs.org

The mechanism of this rearrangement is believed to commence with the abstraction of a propargylic proton by the base. acs.org This is followed by an expansion of the dithiane or dithiepane ring. acs.org The reaction demonstrates good yields and tolerates a variety of substituents on both the heterocyclic ring and the propargyl moiety. acs.org This method provides a valuable route to medium-sized sulfur-containing heterocycles, which are of interest in various fields of chemistry. acs.org

Ylide-Initiated Rearrangements

Ylide chemistry offers another powerful tool for the rearrangement of sulfur-containing heterocycles. Ylides, which are neutral molecules with adjacent positive and negative charges, can act as nucleophiles to initiate a cascade of reactions, including rearrangements. nih.gov While the direct ylide-initiated rearrangement of 1,3-dithiepane, 2-methylene- is not extensively detailed in the provided search results, the general principles of ylide chemistry suggest its potential.

Ylides can undergo two primary types of rearrangements: the thieme-connect.dedatapdf.com-sigmatropic rearrangement and the Stevens rearrangement. bristol.ac.uk These reactions are common for sulfonium (B1226848) ylides and can lead to ring expansion or the formation of new cyclic structures. bristol.ac.uknih.gov For example, the formation of an aziridinium (B1262131) ylide, followed by a thieme-connect.dedatapdf.com-Stevens-type rearrangement, has been shown to result in the ring expansion of bicyclic methyleneaziridines to azetidines. nih.gov A similar principle could be applied to 1,3-dithiepane systems.

Furthermore, the reaction of diazo compounds with thioketals in the presence of a catalyst can generate ylides that subsequently undergo rearrangement. acs.org The synthesis of dispiro[1,4-dithiane/dithiepane] bisoxindoles has been achieved through a process involving intermolecular sulfonium ylides followed by a Stevens rearrangement. researchgate.net These examples highlight the potential for ylide-initiated rearrangements to serve as a versatile method for modifying the 1,3-dithiepane skeleton.

Nucleophilic and Electrophilic Transformations of the Heterocyclic System

The reactivity of the 1,3-dithiepane, 2-methylene- system is characterized by its susceptibility to both nucleophilic and electrophilic attack, leading to a variety of transformations.

From a nucleophilic standpoint, the exocyclic methylene group presents a potential site for addition reactions. However, a more prominent reaction pathway involves the deprotonation at the C2 position of the 1,3-dithiane (B146892) ring (a related six-membered ring) to form a 2-metallo-1,3-dithiane derivative. thieme-connect.de This carbanion acts as an excellent acyl anion equivalent, readily reacting with various electrophiles in C-C bond-forming reactions. thieme-connect.de While the direct application to 1,3-dithiepane, 2-methylene- is not explicitly detailed, the underlying principle of forming a nucleophilic center within the dithiane ring is a cornerstone of its synthetic utility. thieme-connect.de

Electrophilic transformations often lead to ring expansion. For example, 2-alkyl-2-aryl-1,3-dithianes react with electrophiles to yield 7-membered dithiepine derivatives through the formation of a thionium (B1214772) intermediate. acs.org The nature and quantity of the electrophile, as well as the substituents on the aryl group, can influence the structure of the resulting functionally substituted dithiepines. acs.org

Detailed Mechanistic Elucidation through Reaction Intermediates

The elucidation of reaction mechanisms for the transformations of 1,3-dithiepane derivatives often involves the identification and study of reactive intermediates. uoanbar.edu.iq These transient species, though present in low concentrations, provide crucial insights into the reaction pathway. uoanbar.edu.iq

In base-mediated ring expansions of propargylamines bearing a dithiane ring, the proposed mechanism involves key intermediates. The dissociation of the dithiane ring can lead to a sulfur-centered radical intermediate. This intermediate can then undergo regioselective radical cyclization to form a larger heterocyclic ring. For instance, a 9-endo-dig cyclization can produce a 9-membered ring, while an 8-exo-dig cyclization can lead to an 8-membered ring with an exocyclic double bond. acs.org

In rearrangements involving ylides, a betaine (B1666868) or oxetane (B1205548) intermediate is often formed from the reaction of the ylide with an electrophile. bristol.ac.uk Subsequent elimination of a heteroatom-containing group can then lead to either cyclization or olefination. bristol.ac.uk The stereochemistry of the final product is often dictated by the structure of these intermediates.

The formation of a thionium ion is a key step in the electrophile-induced ring expansion of 1,3-dithianes to dithiepines. acs.org This positively charged intermediate is susceptible to nucleophilic attack, which can either be intramolecular, leading to the expanded ring, or intermolecular if a nucleophile is present in the reaction medium. acs.org

Computational studies, such as those using Density Functional Theory (DFT), have become invaluable in modeling reaction mechanisms and predicting the structures of intermediates and transition states. nih.govresearchgate.net These theoretical approaches complement experimental evidence in providing a detailed understanding of the chemical reactivity of these heterocyclic systems.

Spectroscopic Characterization Techniques for 1,3 Dithiepane, 2 Methylene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR spectroscopy offers insights into the number of different types of protons and their neighboring environments. In 1,3-Dithiepane (B1616759), 2-methylene-, distinct signals are expected for the methylene (B1212753) protons of the exocyclic double bond and the protons of the seven-membered dithiepane ring.

The chemical shifts (δ) are influenced by the electron density around the protons. spectroscopyonline.com The presence of electronegative sulfur atoms in the ring will deshield the adjacent protons, causing them to resonate at a lower field (higher ppm value) compared to simple alkanes. conductscience.com The vinylic protons of the methylene group (=CH₂) are also expected to appear at a characteristic downfield position due to the sp² hybridization of the carbon atom.

The multiplicity of the signals, arising from spin-spin coupling between neighboring non-equivalent protons, provides crucial connectivity data. spectroscopyonline.com For instance, the protons on the carbons adjacent to the sulfur atoms would likely appear as triplets if coupled to the protons on the subsequent carbon in the ring. The exocyclic methylene protons, being chemically equivalent, would typically present as a singlet unless coupled to other protons.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for 1,3-Dithiepane, 2-methylene-

Proton TypePredicted Chemical Shift (ppm)Multiplicity
=CH₂ (exocyclic methylene)4.5 - 5.5Singlet
-S-CH₂-C=3.0 - 4.0Triplet
-S-CH₂-CH₂-2.5 - 3.5Multiplet
-CH₂-CH₂-CH₂-1.5 - 2.5Multiplet

Note: These are estimated values based on typical chemical shift ranges for similar functional groups. Actual experimental values may vary.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in 1,3-Dithiepane, 2-methylene- will produce a distinct signal in the spectrum. docbrown.info

The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, which often allows for the resolution of all individual carbon signals. oregonstate.edu The sp² hybridized carbons of the exocyclic double bond are expected to resonate at a significantly lower field (100-150 ppm) compared to the sp³ hybridized carbons of the dithiepane ring. The carbons directly bonded to the sulfur atoms will also be shifted downfield due to the electronegativity of sulfur.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for 1,3-Dithiepane, 2-methylene-

Carbon TypePredicted Chemical Shift (ppm)
C =CH₂ (exocyclic quaternary)130 - 150
=C H₂ (exocyclic methylene)100 - 120
-S-C H₂-C=30 - 50
-S-C H₂-CH₂-25 - 45
-CH₂-C H₂-CH₂-20 - 40

Note: These are estimated values based on typical chemical shift ranges for similar functional groups. Actual experimental values may vary.

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning the ¹H and ¹³C signals and establishing the complete connectivity of the molecule.

COSY (Correlation Spectroscopy) : This experiment reveals correlations between protons that are coupled to each other, typically over two or three bonds. sdsu.edu It would be instrumental in tracing the proton-proton connectivities within the dithiepane ring.

HSQC (Heteronuclear Single Quantum Coherence) : An HSQC spectrum correlates directly bonded proton and carbon atoms. sdsu.edu This allows for the direct assignment of a proton signal to its attached carbon, for example, linking the exocyclic methylene protons to their corresponding carbon.

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds (and sometimes more). sdsu.eduyoutube.com This is particularly useful for identifying connections across quaternary carbons, such as the sp² quaternary carbon of the methylene group, by observing correlations to the protons on adjacent carbons.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" that is characteristic of its structure and the functional groups it contains.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule as it transitions between vibrational energy levels. Specific functional groups absorb at characteristic frequencies. For 1,3-Dithiepane, 2-methylene-, key absorptions would include:

C=C Stretch : The stretching vibration of the exocyclic carbon-carbon double bond is expected to appear in the region of 1680-1640 cm⁻¹. vscht.cz

=C-H Stretch : The stretching vibration of the C-H bonds of the exocyclic methylene group typically occurs just above 3000 cm⁻¹ (around 3100-3000 cm⁻¹). vscht.cz

C-H Stretch (aliphatic) : The C-H stretching vibrations of the methylene groups within the dithiepane ring will be observed in the 2850-3000 cm⁻¹ region. libretexts.org

C-S Stretch : The carbon-sulfur stretching vibrations are generally weak and appear in the fingerprint region, typically between 800 and 600 cm⁻¹.

Table 3: Characteristic FT-IR Absorption Bands for 1,3-Dithiepane, 2-methylene-

Functional GroupVibrational ModeCharacteristic Absorption (cm⁻¹)Intensity
C=CStretch1680 - 1640Medium
=C-HStretch3100 - 3000Medium
C-H (sp³)Stretch3000 - 2850Strong
CH₂Bend (Scissoring)1470 - 1450Medium
C-SStretch800 - 600Weak-Medium

Raman spectroscopy is a complementary technique to FT-IR that also provides information about molecular vibrations. edinst.com It relies on the inelastic scattering of monochromatic light. horiba.com While FT-IR is more sensitive to polar bonds, Raman spectroscopy is particularly effective for detecting vibrations of non-polar and symmetric bonds.

For 1,3-Dithiepane, 2-methylene-, the C=C stretching vibration of the exocyclic double bond would be expected to produce a strong signal in the Raman spectrum. The C-S and S-S (if any impurities are present) bonds, which are often weak in the IR spectrum, can sometimes be more readily observed in the Raman spectrum. The symmetric C-H stretching vibrations of the methylene groups would also be active.

Table 4: Expected Raman Shifts for 1,3-Dithiepane, 2-methylene-

Functional GroupVibrational ModeExpected Raman Shift (cm⁻¹)Intensity
C=CStretch1680 - 1640Strong
=C-HStretch3100 - 3000Medium
C-H (sp³)Stretch3000 - 2850Strong
C-SStretch800 - 600Medium

Note: Raman intensities are dependent on the change in polarizability of the bond during vibration.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For 2-methylene-1,3-dithiepane, MS is crucial for confirming its molecular weight and providing insights into its structure through the analysis of its fragmentation patterns under ionization.

Molecular Ion Peak: The chemical formula for 2-methylene-1,3-dithiepane is C₆H₁₀S₂. This composition allows for the calculation of its precise molecular weight, which is fundamental for its identification in a mass spectrum. The expected molecular ion peak ([M]⁺•) would correspond to this mass. chemicalregister.com

Table 1: Molecular Properties of 2-Methylene-1,3-dithiepane

Property Value
IUPAC Name 2-methylidene-1,3-dithiepane
CAS Registry Number 56963-01-0
Molecular Formula C₆H₁₀S₂
Molecular Weight 146.27 g/mol

Data sourced from ChemicalRegister. chemicalregister.com

Fragmentation Analysis: While specific experimental mass spectra for 2-methylene-1,3-dithiepane are not detailed in the reviewed literature, a theoretical fragmentation pattern can be proposed based on the known principles of mass spectrometry for thioethers and cyclic compounds. Upon electron ionization, the molecular ion would likely undergo a series of fragmentation reactions, including alpha-cleavage and ring-cleavage, leading to the formation of smaller, stable charged fragments.

Key potential fragmentation pathways include:

Loss of ethylene (B1197577) (C₂H₄): Cleavage of the hydrocarbon chain within the seven-membered ring.

Cleavage of C-S bonds: Leading to the formation of various sulfur-containing radical cations.

Retro-Diels-Alder type reactions: If applicable to the ring system, this could lead to characteristic fragment ions.

Table 2: Proposed Mass Spectrometry Fragmentation for 2-Methylene-1,3-dithiepane

Fragment Ion (m/z) Proposed Lost Neutral Fragment
146 [M]⁺• (Molecular Ion)
118 C₂H₄
102 C₂H₄S
74 C₄H₆S

This table represents a theoretical fragmentation pattern based on chemical principles.

X-ray Diffraction Crystallography for Solid-State Molecular Architecture

Direct crystallographic data for the parent compound, 2-methylene-1,3-dithiepane, is not available in the surveyed scientific literature. However, analysis of its derivatives provides significant insight into the solid-state architecture of the 1,3-dithiepane ring. A notable example is the study of 2-ferrocenylmethylidenehydrazono-1,3-dithiepane. researchgate.net

The single-crystal X-ray diffraction analysis of this derivative revealed detailed structural parameters. researchgate.netsibran.ru The study determined that the compound crystallizes in a monoclinic system, which describes the geometry of its unit cell. researchgate.netsibran.ru

Table 3: Crystallographic Data for 2-ferrocenylmethylidenehydrazono-1,3-dithiepane

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a 15.320(2) Å
b 5.8028(6) Å
c 36.584(4) Å
β 91.932(1)°
Volume (V) 3250.4(6) ų

Data from a study on a derivative of 1,3-dithiepane. researchgate.netsibran.ru

The data from such derivatives are invaluable, as the core 1,3-dithiepane ring structure dictates much of the local geometry. These studies show that the seven-membered ring is not planar and adopts a specific conformation to minimize steric and torsional strain. The precise bond lengths and angles within the dithiepane moiety of the derivative provide a reliable model for the geometry of the parent compound.

Computational and Theoretical Investigations of 1,3 Dithiepane, 2 Methylene

Electronic Structure and Molecular Conformation Studies

The spatial arrangement of atoms and the distribution of electrons are fundamental to a molecule's chemical and physical properties. For 1,3-dithiepane (B1616759), 2-methylene-, computational studies focus on its three-dimensional shape and the nature of its frontier orbitals, which govern its reactivity.

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure and ground state properties of organic molecules. By approximating the electron density of a system, DFT can accurately predict geometries, energies, and other electronic properties.

Quantum chemical studies on 2-methylene-1,3-dithiepane, also referred to as S-CKA7, have utilized DFT to explore its reactivity. researchgate.net Calculations have been performed at the M06-2X/6-31+G(d) level of theory to model its behavior in polymerization reactions. researchgate.net This level of theory is chosen for its robustness in handling the complex electronic environments of such molecules. For related seven-membered dithiepane rings, DFT calculations at the B3LYP/6-31G(d) level have also been successfully applied to optimize geometries and calculate total energies. researchgate.net These computational approaches allow for the precise determination of bond lengths, bond angles, and dihedral angles, providing a detailed picture of the molecule's ground state structure. The use of Boltzmann averages of calculated properties across different conformations is often crucial for achieving better agreement with experimental data, especially when steric effects are not dominant. nih.gov

Table 1: Computational Methods Used in Studies of Dithiepanes
MethodBasis SetApplicationReference
DFT (M06-2X)6-31+G(d)Modeling radical polymerization of 2-methylene-1,3-dithiepane. researchgate.net
DFT (B3LYP)6-31G(d)Geometry optimization and energy calculation of 1,3-dithiepane conformers. researchgate.net
SCF/GIAONot SpecifiedCalculation of chemical shifts for molecules with diastereotopic methylene (B1212753) protons. nih.gov

Conformational analysis is the study of the different spatial arrangements (conformers) of a molecule and their relative energies. lumenlearning.com For cyclic systems like the seven-membered dithiepane ring, this analysis is complex due to the ring's flexibility. The energetic landscape maps the potential energy of the molecule as a function of its conformational coordinates, identifying stable conformers and the energy barriers between them.

Studies on related seven-membered rings such as cycloheptane (B1346806) and 1,3-dioxepane (B1593757) have shown that they preferentially adopt twist-chair conformations (C2 symmetry) as their lowest energy forms. researchgate.net DFT calculations on various dithiepanes have confirmed that the twist-chair conformer is indeed an important energy-minimum structure. researchgate.net The presence of an exocyclic methylene group, as in 1,3-dithiepane, 2-methylene-, influences this landscape. Investigations into similar structures like methylenecycloheptane (B3050315) indicate that the exo-double bond can lead to a broad potential energy well centered around the most symmetrical twist-chair conformation. researchgate.net This suggests that the molecule may easily interconvert between related low-energy shapes. The relative stability of different conformers (e.g., staggered vs. eclipsed) is determined by torsional strain and steric interactions. youtube.com

Table 2: Predicted Low-Energy Conformations for Seven-Membered Rings
Molecule FamilyMost Stable ConformationSymmetryReference
DithiepanesTwist-ChairC2 researchgate.net
CycloheptaneTwist-ChairC2 researchgate.net
1,3-DioxepaneTwist-ChairC2 researchgate.net

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry for explaining molecular reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.org The HOMO is considered nucleophilic, while the LUMO is electrophilic. libretexts.org The energy and symmetry of these orbitals determine whether a reaction is favorable. wikipedia.orgimperial.ac.uk

In the context of 1,3-dithiepane, 2-methylene-, FMO theory is applied to understand its participation in reactions like polymerization. The reactivity of the exocyclic double bond is a key feature. The interaction between the HOMO of an approaching radical or nucleophile and the LUMO of the monomer (or vice versa) dictates the initial step of a reaction. wikipedia.orglibretexts.org A smaller energy gap between the interacting HOMO and LUMO leads to a more favorable interaction and a faster reaction rate. numberanalytics.com By analyzing the energies and spatial distributions of the HOMO and LUMO of 1,3-dithiepane, 2-methylene-, chemists can predict its susceptibility to different types of chemical attack and rationalize the outcomes of pericyclic and polymerization reactions. imperial.ac.uknumberanalytics.com

Table 3: Key Concepts of Frontier Molecular Orbital (FMO) Theory
TermDescriptionRole in Reactivity
HOMO (Highest Occupied Molecular Orbital)The highest-energy molecular orbital that is occupied by electrons.Acts as the nucleophile or electron donor in a reaction. libretexts.org
LUMO (Lowest Unoccupied Molecular Orbital)The lowest-energy molecular orbital that is empty of electrons.Acts as the electrophile or electron acceptor in a reaction. libretexts.org
HOMO-LUMO GapThe energy difference between the HOMO and LUMO.A smaller gap generally indicates higher reactivity. numberanalytics.com

Reaction Mechanism Modeling

Modeling reaction mechanisms with computational tools allows for the exploration of potential reaction pathways and the identification of high-energy transition states. This provides a dynamic view of how reactants are converted into products, offering insights that are often difficult to obtain through experiments alone.

Computational chemistry can map out the entire energy surface of a reaction, identifying the most likely pathway from reactants to products. nih.govescholarship.org This involves locating stable intermediates and the transition states that connect them. For 1,3-dithiepane, 2-methylene-, a key reaction is its behavior under radical polymerization conditions.

Theoretical investigations have explored the competition between two primary reaction pathways: radical ring-opening polymerization and simple vinylic propagation that retains the ring structure. researchgate.net DFT calculations predict that while 2-methylene-1,3-dithiepane is the most prone to ring-opening among several sulfur-based cyclic ketene (B1206846) acetal (B89532) analogs, this ring-opening process is highly reversible. researchgate.net This theoretical prediction suggests that the final polymer may contain a mixture of structures, including block copolymers formed from both ring-opened and ring-retained units. researchgate.net The study of reaction mechanisms at a theoretical level, such as through Bond Evolution Theory, can reveal the sequence of bond-forming and bond-breaking events along a reaction coordinate. nih.gov

Radical ring-opening polymerization (rROP) is a significant process for creating polymers with functional groups, like esters or thioesters, embedded in the polymer backbone. chemrxiv.org Quantum chemical methods provide deep insights into the feasibility and mechanism of these polymerizations.

For 2-methylene-1,3-dithiepane (S-CKA7), quantum chemical calculations have been instrumental in understanding its rROP behavior. researchgate.net The studies conclude that sulfur-containing cyclic ketene acetals (S-CKAs) generally undergo little ring-opening, tending instead to form block copolymers primarily through homopolymerization that keeps the ring intact. researchgate.net Although S-CKA7 is identified as the most susceptible to ring-opening among the studied S-CKAs, which would insert dithioate links into the polymer chain, its radical ring-opening is found to be strongly reversible. researchgate.net This contrasts with some oxygen-containing analogs where the ring-opening can be more efficient. chemrxiv.org These computational findings are crucial for predicting the microstructure of polymers derived from this monomer and for guiding synthetic efforts toward materials with desired properties, such as degradability. semanticscholar.org

Table 4: Summary of Theoretical Findings on the Polymerization of 2-methylene-1,3-dithiepane (S-CKA7)
FindingMethodImplicationReference
Prone to ring-opening relative to 5- and 6-membered sulfur analogs.Quantum chemical calculations (M06-2X/6-31+G(d)).The 7-membered ring structure facilitates the ring-opening reaction. researchgate.net
The radical ring-opening reaction is strongly reversible.Quantum chemical calculations (M06-2X/6-31+G(d)).Limits the incorporation of dithioate linkages into the polymer backbone. researchgate.net
Tends to form block copolymers.Quantum chemical calculations (M06-2X/6-31+G(d)).The final polymer contains segments of homopolymer (ring-retained) and segments with ring-opened units. researchgate.net

Computational Validation of Rearrangement Mechanisms

Computational studies, particularly those employing density functional theory (DFT), have been instrumental in elucidating the potential reaction pathways of 2-methylene-1,3-dithiepane. Investigations into its behavior during radical polymerization have focused on the competition between a ring-retaining vinyl addition and a ring-opening rearrangement.

Quantum chemical calculations performed at the M06-2X/6-31+G(d) level of theory were used to examine the radical-induced reactions of 2-methylene-1,3-dithiepane, which is also referred to in some literature as S-CKA7. researchgate.netresearchgate.net The primary focus of this theoretical work was to understand the energetic favorability of two competing mechanisms: the ring-opening reaction, a form of rearrangement, versus the ring-retaining polymerization. researchgate.net

The computational findings indicate that for sulfur-containing cyclic ketene acetals (S-CKAs) in general, the ring-opening pathway is energetically hampered compared to the ring-retaining reaction. researchgate.netresearchgate.net This suggests that 2-methylene-1,3-dithiepane predominantly undergoes polymerization through its exocyclic double bond without the rearrangement and opening of the seven-membered ring. researchgate.net While the radical ring-opening of 2-methylene-1,3-dithiepane is considered more probable compared to its five- and six-membered analogs, the process is found to be highly reversible. researchgate.netresearchgate.net This reversibility further disfavors the incorporation of dithioate linkages, which would result from the rearrangement, into a polymer backbone. researchgate.net

The energetic landscape of these reactions, as determined by DFT calculations, provides a quantitative validation for the observed experimental challenges in promoting the ring-opening rearrangement of this compound.

Comparative Analysis with Analogous Cyclic Ketene Acetals and Dithioacetals

The reactivity of 2-methylene-1,3-dithiepane (S-CKA7) has been computationally compared with its analogous cyclic ketene dithioacetals having smaller ring sizes, namely 2-methylene-1,3-dithiolane (B1609977) (a five-membered ring, S-CKA5) and 2-methylene-1,3-dithiane (a six-membered ring). researchgate.netresearchgate.net This comparative analysis, conducted using quantum chemical methods, sheds light on the influence of ring size on the propensity for radical-induced ring-opening rearrangement. researchgate.net

The calculations, performed at the M06-2X/6-31+G(d) level, concluded that S-CKAs generally favor a ring-retaining reaction pathway over a ring-opening one. researchgate.netresearchgate.net However, within this class of compounds, the seven-membered ring of 2-methylene-1,3-dithiepane makes it the most likely candidate among the three to undergo a ring-opening reaction. researchgate.netresearchgate.net Despite this higher propensity, the rearrangement via ring-opening for 2-methylene-1,3-dithiepane remains energetically challenging and is characterized by strong reversibility. researchgate.net

The table below summarizes the qualitative findings from the comparative computational analysis of these cyclic ketene dithioacetals.

Compound NameRing SizeCommon AbbreviationComputational Finding on Ring-Opening
2-methylene-1,3-dithiolane5-memberedS-CKA5Little to no ring-opening observed. researchgate.netresearchgate.net
2-methylene-1,3-dithiane6-memberedNot explicitly detailed in abstractsAssumed to follow the general trend of little to no ring-opening. researchgate.netresearchgate.net
2-methylene-1,3-dithiepane7-memberedS-CKA7Most prone to ring-opening among the analogs, but the reaction is highly reversible. researchgate.netresearchgate.net

This comparative analysis highlights the subtle but significant role that the dithiepane ring structure plays in influencing its chemical reactivity and rearrangement potential relative to other cyclic dithioacetals.

Advanced Synthetic Applications of 1,3 Dithiepane, 2 Methylene

Utilization as Versatile Synthetic Intermediates

2-Methylene-1,3-dithiepane serves as a key intermediate in various synthetic strategies, primarily in the formation of new carbon-carbon bonds and as a masked carbonyl equivalent. These applications are crucial in the construction of intricate molecular architectures.

The reactivity of 2-methylene-1,3-dithiepane facilitates its participation in carbon-carbon bond-forming reactions. The dithiepane ring can be metalated, typically with strong bases like butyllithium, to generate a 2-lithio-1,3-dithiepane derivative. thieme-connect.de This nucleophilic species can then react with a variety of electrophiles, such as alkyl halides, epoxides, and carbonyl compounds, through SN2-type reactions. thieme-connect.deuwindsor.canih.gov This process effectively creates a new carbon-carbon bond at the 2-position of the dithiepane ring.

The general scheme for this reaction involves the deprotonation of the C-2 proton of the dithiane, which is acidified by the adjacent sulfur atoms, to form a carbanion. This carbanion then acts as a potent nucleophile. For instance, the reaction of 2-lithio-1,3-dithiane derivatives with epoxy bromides has been utilized in the synthesis of complex natural products. uwindsor.ca The subsequent cleavage of the dithioacetal can regenerate a carbonyl group, making this a powerful method for the synthesis of ketones and aldehydes with new carbon frameworks. thieme-connect.de

Several methods for C-C bond formation exist, including the Aldol condensation, Wittig reaction, and Suzuki coupling, among others. vanderbilt.educhemistry.coach While not all are directly applicable to 2-methylene-1,3-dithiepane, the principles of generating a nucleophilic carbon species for subsequent reaction with an electrophile are fundamental. nih.gov

One of the most significant applications of 1,3-dithianes, and by extension 2-methylene-1,3-dithiepane, is their role as masked carbonyl equivalents. thieme-connect.decitedrive.com The 1,3-dithiane (B146892) group is a robust protecting group for carbonyl functionalities, stable under both acidic and basic conditions. thieme-connect.de This stability allows for chemical manipulations on other parts of a molecule without affecting the protected carbonyl group.

The dithioacetal can be readily formed from a carbonyl compound and 1,3-propanedithiol (B87085) in the presence of an acid catalyst. thieme-connect.deorganic-chemistry.org After serving its purpose as a protecting group or participating in C-C bond formation, the dithiane can be cleaved to regenerate the carbonyl group. This deprotection often requires specific reagents, highlighting the stability of the dithioacetal. organic-chemistry.org

The concept of using 2-metallo-1,3-dithiane derivatives as acyl anion equivalents has been a cornerstone in organic synthesis since the 1960s, enabling the synthesis of numerous natural products. uwindsor.cathieme-connect.de This strategy allows for the reversal of the normal polarity of a carbonyl carbon, transforming it from an electrophilic center into a nucleophilic one.

Contributions to Polymer Science and Engineering

2-Methylene-1,3-dithiepane is also a valuable monomer in the field of polymer science, contributing to the development of degradable polymers and functional copolymers through radical ring-opening polymerization (rROP).

The radical polymerization of 2-methylene-1,3-dithiepane (S-CKA7) can proceed via a ring-opening mechanism, which introduces dithioate linkages into the polymer backbone. citedrive.com This feature is particularly important for creating degradable polymers. The presence of these cleavable linkages allows the polymer to break down into smaller, potentially less harmful, molecules under specific conditions. researchgate.net

Quantum chemical studies have indicated that among several sulfur-containing cyclic ketene (B1206846) acetals, 2-methylene-1,3-dithiepane is the most prone to undergo a ring-opening reaction. citedrive.com However, this ring-opening is often reversible. citedrive.com The introduction of these weak links into the polymer chain is a key strategy for designing materials with controlled degradability, which is highly desirable for biomedical applications and for addressing environmental concerns associated with plastic waste. acs.orgnih.gov For instance, polymers containing thioester linkages in their backbone are of interest for preparing biodegradable materials. researchgate.net

The homopolymerization of 2-methylene-1,3-dithiepane has been reported as unsuccessful under certain conditions. scispace.com However, its copolymerization with other monomers has proven to be a successful strategy for incorporating degradable units into various polymer structures. citedrive.comresearchgate.net

2-Methylene-1,3-dithiepane can be copolymerized with a variety of other vinyl monomers to produce functional copolymers. This approach allows for the tailoring of polymer properties by combining the characteristics of different monomers. For example, copolymerization with vinyl chloride has been studied to introduce dithioate links into the polymer backbone. citedrive.comresearchgate.net

The copolymerization of cyclic ketene acetals with monomers like methyl methacrylate (B99206) allows for the synthesis of polyesters with specific functionalities. nih.govehu.es These functional groups can then be used for further chemical modifications, such as the covalent attachment of bioactive molecules like heparin. nih.gov This capability is crucial for developing advanced materials for biomedical applications, including drug delivery systems and tissue engineering scaffolds. researchgate.netrsc.org

The ability to create copolymers with controlled compositions and architectures opens up possibilities for designing materials with a wide range of properties, from thermoresponsive polymers and hydrogels to pressure-sensitive adhesives. nih.govelsevierpure.com

Table 1: Polymerization Studies of 2-Methylene-1,3-dithiepane and Related Monomers
Monomer SystemPolymerization TypeKey FindingsReference
2-methylene-1,3-dithiepane (S-CKA7) and vinyl chlorideRadical copolymerizationS-CKA7 is most prone to ring-opening among studied S-CKAs, but the reaction is reversible. citedrive.com citedrive.com
Ketene dithioacetal-containing monomersTandem two-component and multicomponent polymerizationSynthesis of high-molecular-weight polymers with tunable degradation properties triggered by cysteamine. acs.orgacs.org acs.orgacs.org
2-methylene-1,3-dithiane (M66)Homopolymerization and copolymerizationYielded low molecular weight polymer without ring-opening; copolymerization with styrene (B11656) and MMA also proceeded without ring-opening. semanticscholar.org semanticscholar.org
2-methylene-1,3-dioxepane (B1205776) (MDO) and crotonate estersRadical copolymerizationProduction of degradable and biobased alternating copolymers. ehu.es ehu.es
2-methylene-1,3-dioxepane (MDO) and N,N-dimethylacrylamideRadical copolymerizationPreparation of thermoresponsive degradable copolymers and hydrogels. elsevierpure.com elsevierpure.com

Ligand Design and Organocatalysis in Advanced Organic Transformations

While direct applications of 2-methylene-1,3-dithiepane in ligand design and organocatalysis are not extensively documented in the provided context, the broader class of organosulfur compounds and related structures are relevant. Organocatalysis, which utilizes small organic molecules as catalysts, has become a powerful tool in synthetic chemistry. nih.govd-nb.infonih.gov

The principles of organocatalysis often rely on the ability of the catalyst to form specific, non-covalent interactions or transient covalent intermediates to activate substrates and control the stereochemistry of a reaction. nih.gov Chiral dithianes and related sulfur-containing heterocycles have the potential to serve as scaffolds for chiral ligands or organocatalysts. For instance, a project focusing on the synthesis of chiral 1-RS, 3-RS 2-Methylene 1-3 dithiepane 1-3 dioxide highlights the interest in chiral derivatives of this ring system. karatekin.edu.tr Such chiral molecules could potentially be employed in asymmetric catalysis to control the enantioselectivity of chemical transformations.

The development of new organocatalysts is an active area of research, with computational methods playing an increasingly important role in catalyst design. nih.gov The structural features of 2-methylene-1,3-dithiepane could be incorporated into more complex catalyst designs to influence reactivity and selectivity in a variety of organic transformations.

Emerging Research Avenues and Future Perspectives for 1,3 Dithiepane, 2 Methylene Chemistry

Innovations in Green and Sustainable Synthetic Methodologies

The principles of green chemistry are increasingly influencing the design of synthetic routes in organic chemistry. For derivatives of 1,3-dithiepane (B1616759), there is a growing emphasis on developing methodologies that are not only efficient but also environmentally benign.

Current research focuses on several key areas to enhance the sustainability of synthesizing and utilizing 1,3-Dithiepane, 2-methylene- and related compounds. These include the use of greener solvents, the development of catalytic systems to replace stoichiometric reagents, and the implementation of energy-efficient reaction conditions.

One promising approach involves the use of water as a reaction medium, which is a significant departure from traditional organic solvents. While the direct synthesis of 1,3-Dithiepane, 2-methylene- in water has not been extensively reported, related studies on other sulfur heterocycles pave the way for future investigations. For instance, the synthesis of various heterocyclic compounds in aqueous media, often facilitated by surfactants or phase-transfer catalysts, has been successfully demonstrated.

Furthermore, the development of catalytic methods is a cornerstone of green synthesis. The use of solid acid catalysts, ionic liquids, and metal-organic frameworks (MOFs) is being explored to facilitate the formation of the dithiepane ring and the introduction of the exocyclic methylene (B1212753) group. These catalysts offer advantages such as reusability, reduced waste generation, and often milder reaction conditions compared to traditional methods that rely on strong acids or bases. Biocatalysis, employing enzymes to carry out specific chemical transformations, also presents a future direction for the enantioselective synthesis of chiral dithiepane derivatives mdpi.com.

The table below summarizes some of the green and sustainable approaches being investigated for the synthesis of sulfur-containing heterocycles, which are applicable to the synthesis of 1,3-Dithiepane, 2-methylene-.

Green Chemistry ApproachDescriptionPotential Advantages
Aqueous Synthesis Utilizing water as the primary solvent.Non-toxic, non-flammable, readily available, and environmentally friendly.
Catalytic Methods Employing reusable catalysts such as solid acids, ionic liquids, or enzymes.Reduced waste, lower energy consumption, and potential for asymmetric synthesis.
Microwave-Assisted Synthesis Using microwave irradiation to accelerate reaction rates.Shorter reaction times, higher yields, and often cleaner reactions.
Solvent-Free Reactions Conducting reactions in the absence of a solvent.Eliminates solvent waste, simplifies purification, and can lead to higher efficiency.

Exploration of Novel Reactivity Patterns and Applications

The unique structural features of 1,3-Dithiepane, 2-methylene-, particularly the electron-rich exocyclic double bond, make it a versatile building block for a variety of organic transformations. Researchers are actively exploring its reactivity in cycloaddition reactions, Michael additions, and as a precursor for the synthesis of more complex heterocyclic systems.

Cycloaddition Reactions:

Ketene (B1206846) dithioacetals are known to participate in various cycloaddition reactions, and 1,3-Dithiepane, 2-methylene- is expected to exhibit similar reactivity. Of particular interest are [4+2] cycloadditions (Diels-Alder reactions) and 1,3-dipolar cycloadditions.

In the context of the Diels-Alder reaction , 1,3-Dithiepane, 2-methylene- can act as a dienophile. The electron-donating sulfur atoms enhance the electron density of the double bond, making it reactive towards electron-deficient dienes acs.org. This provides a powerful tool for the construction of six-membered rings with embedded sulfur atoms, which are scaffolds of interest in medicinal chemistry. While specific examples with 1,3-Dithiepane, 2-methylene- are not abundant in the literature, studies on analogous 1,3-dithiolane and 1,3-dithiane (B146892) derivatives have shown successful participation in aza-Diels-Alder reactions with N-arylimines, leading to the synthesis of tetrahydroquinolines acs.org.

1,3-Dipolar cycloadditions represent another fertile ground for exploring the reactivity of 1,3-Dithiepane, 2-methylene-. This type of reaction involves the combination of a 1,3-dipole with a dipolarophile (in this case, the exocyclic double bond of the dithiepane) to form a five-membered heterocyclic ring wikipedia.orgorganic-chemistry.org. Research on the closely related trans-2-methylene-1,3-dithiolane 1,3-dioxide has demonstrated its successful reaction with 3-oxidopyridinium betaines, affording tropane skeletons with high diastereoselectivity rsc.orgresearchgate.net. This suggests that 1,3-Dithiepane, 2-methylene- could be a valuable partner in similar cycloadditions with a variety of 1,3-dipoles, such as nitrones, azides, and nitrile oxides, to generate novel spirocyclic and fused heterocyclic systems.

Michael Addition Reactions:

The exocyclic methylene group of 1,3-Dithiepane, 2-methylene- can also function as a Michael acceptor, reacting with a wide range of nucleophiles in a conjugate addition fashion wikipedia.orgmasterorganicchemistry.comchemistrysteps.comlibretexts.org. This reactivity allows for the introduction of various functional groups at the carbon adjacent to the dithiepane ring, providing a facile route to more complex and functionalized dithiepane derivatives. The reaction is typically catalyzed by a base and can be employed to form new carbon-carbon and carbon-heteroatom bonds.

The following table provides a summary of the potential reactivity patterns of 1,3-Dithiepane, 2-methylene-.

Reaction TypeReactant PartnerPotential Product
Diels-Alder Reaction Electron-deficient dieneSubstituted cyclohexene-fused dithiepane
1,3-Dipolar Cycloaddition Nitrone, Azide, Nitrile OxideSpirocyclic or fused five-membered heterocycle
Michael Addition Enolates, Amines, ThiolsFunctionalized 1,3-dithiepane derivative

Development of Advanced Analytical and Characterization Techniques

The unambiguous characterization of novel compounds derived from 1,3-Dithiepane, 2-methylene- is crucial for understanding their structure and reactivity. While standard analytical techniques such as NMR and mass spectrometry are indispensable, the development and application of more advanced methods are essential for detailed structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, are vital for assigning the complex proton and carbon signals in novel dithiepane derivatives, especially for stereochemically rich molecules arising from cycloaddition reactions semanticscholar.orgipb.ptresearchgate.netmdpi.com. These experiments provide through-bond connectivity information that is critical for establishing the constitution and relative stereochemistry of the products. Furthermore, Nuclear Overhauser Effect (NOE) experiments can provide insights into the through-space proximity of protons, aiding in the determination of the three-dimensional structure of the molecules in solution.

Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS) is essential for determining the elemental composition of newly synthesized compounds with high accuracy. Tandem mass spectrometry (MS/MS) techniques can be employed to study the fragmentation patterns of 1,3-Dithiepane, 2-methylene- derivatives, providing valuable structural information and aiding in the identification of unknown products in complex reaction mixtures.

X-ray Crystallography:

Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the absolute stereochemistry of chiral molecules nih.govnih.govresearchgate.netijitee.org. Obtaining suitable crystals of new dithiepane derivatives is a key goal for unequivocally confirming their molecular structure and understanding their solid-state packing and intermolecular interactions. The crystal structure of a related compound, 2-(1,3-dithietan-2-ylidene)cyclohexane-1,3-dione, has been reported, providing insights into the geometry of the ketene dithioacetal moiety nih.gov.

The table below highlights the key information that can be obtained from these advanced analytical techniques.

Analytical TechniqueInformation Provided
2D NMR (COSY, HSQC, HMBC) Through-bond proton-proton and proton-carbon correlations for structural elucidation.
NOESY/ROESY Through-space proton-proton correlations for determining relative stereochemistry.
High-Resolution Mass Spectrometry (HRMS) Accurate mass measurement for elemental composition determination.
Tandem Mass Spectrometry (MS/MS) Fragmentation patterns for structural confirmation and identification.
Single-Crystal X-ray Diffraction Unambiguous determination of molecular structure, including absolute stereochemistry.

Integration of Data Science and Artificial Intelligence in Synthetic Design

The fields of data science and artificial intelligence (AI) are beginning to revolutionize the way chemical synthesis is planned and executed. For the chemistry of 1,3-Dithiepane, 2-methylene-, these computational tools offer exciting possibilities for accelerating discovery and optimizing reaction conditions.

Predictive Modeling of Reactivity:

Machine learning (ML) models can be trained on existing reaction data to predict the outcome of new reactions nih.govnih.govresearchgate.netrsc.org. By analyzing the structural features of reactants and the reaction conditions, these models can forecast product structures, yields, and even stereoselectivity. For 1,3-Dithiepane, 2-methylene-, ML models could be developed to predict its reactivity in various cycloaddition and Michael addition reactions, guiding experimental efforts towards the most promising transformations.

In-Silico Design and Optimization:

Computational chemistry methods, such as Density Functional Theory (DFT), can be used to model the transition states of reactions involving 1,3-Dithiepane, 2-methylene-. These calculations can provide insights into reaction mechanisms and help to explain observed selectivity. When combined with machine learning, these computational approaches can be used to screen virtual libraries of reactants and catalysts to identify the optimal conditions for a desired transformation before any experiments are conducted in the lab.

The integration of these data-driven approaches holds the potential to significantly accelerate the exploration of 1,3-Dithiepane, 2-methylene- chemistry, leading to the discovery of new reactions, novel compounds, and innovative applications.

Computational ApproachApplication in 1,3-Dithiepane, 2-methylene- Chemistry
Machine Learning Predicting reaction outcomes, yields, and selectivity.
AI-Powered Retrosynthesis Designing novel and efficient synthetic routes to complex target molecules.
Computational Chemistry (DFT) Elucidating reaction mechanisms and understanding selectivity.
In-Silico Screening Virtually screening reactants and catalysts to optimize reaction conditions.

Q & A

Q. What are the key considerations for optimizing the synthesis of 1,3-dithiepane derivatives, such as 2-methylene-1,3-dithiepane?

Synthesis optimization requires careful control of reaction conditions. For example, oxidation of 1,2-dithiepane 1,1-dioxide to the tetroxide derivative (structurally analogous) involves hydrogen peroxide and tungstic acid in acetic acid, with yields heavily dependent on reagent ratios and reaction duration . Key parameters include:

  • Temperature: Reactions at 25°C vs. cooled conditions (0-5°C) affect product stability.
  • Catalyst loading: Tungstic acid (0.06 g per 0.50 g substrate) is critical for efficient oxidation.
  • Solvent choice: Acetic acid or dioxane influences reaction kinetics and purity .

Q. How can researchers distinguish 1,3-dithiepane derivatives from structurally similar compounds using spectroscopic techniques?

Spectroscopic characterization relies on:

  • NMR : The multiplet at δ 6.25–6.60 (4H) and δ 7.75–8.00 (6H) in 1H^{1}\text{H}-NMR confirms the tetroxide structure .
  • IR : Strong absorption bands at 1330–1350 cm1^{-1} (S=O stretching) and 1120–1160 cm1^{-1} (C-S-O vibrations) are diagnostic .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 198 for C5_5H10_{10}O4_4S2_2) and fragmentation patterns aid identification .

Q. What are the stability challenges associated with 1,3-dithiepane derivatives, and how can they be mitigated?

Stability issues arise from oxidative degradation and moisture sensitivity. For example, 1,2-dithiepane 1,1,2,2-tetroxide degrades under prolonged exposure to light or heat. Mitigation strategies include:

  • Storage in anhydrous solvents (e.g., methylene chloride) at –20°C.
  • Use of stabilizing agents like antioxidants (e.g., BHT) during synthesis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported data on the reactivity of methylene-containing heterocycles like 1,3-dithiepane?

Discrepancies in reactivity (e.g., variable yields in oxidation reactions) often stem from:

  • Substrate purity : Trace impurities in starting materials (e.g., 1,2-dithiepane) can inhibit or accelerate reactions.
  • Reagent sourcing : Hydrogen peroxide concentration (7.6M vs. 8.8M) directly impacts oxidation efficiency .
  • Method validation : Reproducibility requires strict adherence to published protocols and independent verification via LC-MS or titration .

Q. What methodologies are recommended for studying the role of 1,3-dithiepane derivatives in modulating biological or chemical pathways?

Advanced applications involve:

  • Mechanistic studies : Use isotopic labeling (e.g., 34S^{34}\text{S}) to track sulfur participation in redox reactions .
  • Computational modeling : DFT calculations to predict reaction pathways (e.g., peroxide-mediated oxidation barriers) .
  • Bioactivity assays : Test antimicrobial or anticancer properties via in vitro models (e.g., microdilution for MIC determination) .

Q. How should researchers navigate regulatory compliance when developing novel 1,3-dithiepane derivatives for academic use?

Compliance with EPA regulations (e.g., §721.10905) requires:

  • Premanufacture notification (PMN) : Submit data on significant new uses, including environmental fate and toxicity profiles .
  • Hazard communication : Labeling and SDS documentation for compounds with reactive methylene groups .

Data Contradiction Analysis

Q. Why do some studies report higher stability for 1,3-dithiepane tetroxides compared to analogous dithiolane derivatives?

Structural factors explain this divergence:

  • The seven-membered ring in 1,3-dithiepane reduces ring strain vs. five-membered dithiolanes, enhancing thermal stability (mp 157–160°C vs. 149–152°C) .
  • Electron-withdrawing sulfone groups stabilize the tetroxide via resonance, as evidenced by IR and NMR data .

Q. How can conflicting spectral data for methylene-containing compounds be reconciled across different studies?

Discrepancies often arise from:

  • Solvent effects : NMR chemical shifts vary in DMSO vs. CDCl3_3.
  • Instrument calibration : Ensure consistent MS ionization parameters (e.g., ESI vs. EI). Cross-validation using multiple techniques (e.g., X-ray crystallography for absolute configuration) is advised .

Methodological Resources

  • Synthetic protocols : Detailed oxidation and ozonolysis procedures for dithiepanes .
  • Analytical standards : Reference spectra in the EPA/NIH Mass Spectral Database (e.g., MW 198) .
  • Regulatory frameworks : EPA guidelines for significant new use reporting .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.